molecular formula C6H10BrOP B13510892 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B13510892
M. Wt: 209.02 g/mol
InChI Key: LPVOQSQTOBEFEO-UHFFFAOYSA-N
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Description

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, two methyl groups, and a phosphol-1-one ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phosphol-1-one derivatives.

    Oxidation Reactions: Formation of phosphine oxides or other oxidized products.

    Reduction Reactions: Formation of phosphines or reduced phosphol-1-one derivatives.

Scientific Research Applications

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The bromine atom and the phosphol-1-one ring structure allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the lambda5 designation, which indicates a different oxidation state of the phosphorus atom.

    3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    1-bromo-2,5-dihydro-1H-phosphol-1-one: Lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is unique due to the combination of the bromine atom, methyl groups, and the lambda5 oxidation state of the phosphorus atom

Properties

Molecular Formula

C6H10BrOP

Molecular Weight

209.02 g/mol

IUPAC Name

1-bromo-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C6H10BrOP/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3

InChI Key

LPVOQSQTOBEFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(=O)(C1)Br)C

Origin of Product

United States

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